

Application Note: Structural Elucidation of 5-Hydroxyflavone using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyflavone is a key member of the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are of significant interest in drug discovery and development due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. This application note provides a detailed protocol and data interpretation guide for the structural characterization of **5-hydroxyflavone** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The structural assignment of **5-hydroxyflavone** is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from various spectroscopic studies.

Table 1: ¹H NMR Spectroscopic Data for **5-Hydroxyflavone** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.79	S	-
H-6	6.95	d	8.3
H-7	7.55	t	8.3
H-8	6.79	d	8.3
H-2', H-6'	7.90	m	-
H-3', H-4', H-5'	7.52	m	-
5-OH	12.76	s	-

Table 2: ¹³C NMR Spectroscopic Data for **5-Hydroxyflavone** (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
C-2	163.6
C-3	107.8
C-4	182.5
C-4a	106.1
C-5	162.2
C-6	108.2
C-7	136.4
C-8	108.9
C-8a	157.6
C-1'	131.6
C-2', C-6'	126.3
C-3', C-5'	129.2
C-4'	131.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for flavonoid analysis and are directly applicable to **5-hydroxyflavone**.

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of the purified **5-hydroxyflavone** sample.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.
- Transfer: Transfer the solution to a 5 mm NMR tube.



• Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~3-4 s
 - Relaxation Delay: 2 s
- 13C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024 or more (depending on sample concentration)
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1-2 s
 - Relaxation Delay: 2 s

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - Pulse Program: cosygpqf



Number of Scans: 2-4 per increment

Increments: 256-512 in F1

Spectral Width: 12-16 ppm in both dimensions

• HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4-8 per increment

Increments: 256 in F1

Spectral Width: 12-16 ppm (F2), 160-200 ppm (F1)

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Pulse Program: hmbcgplpndqf

Number of Scans: 16-32 per increment

Increments: 256 in F1

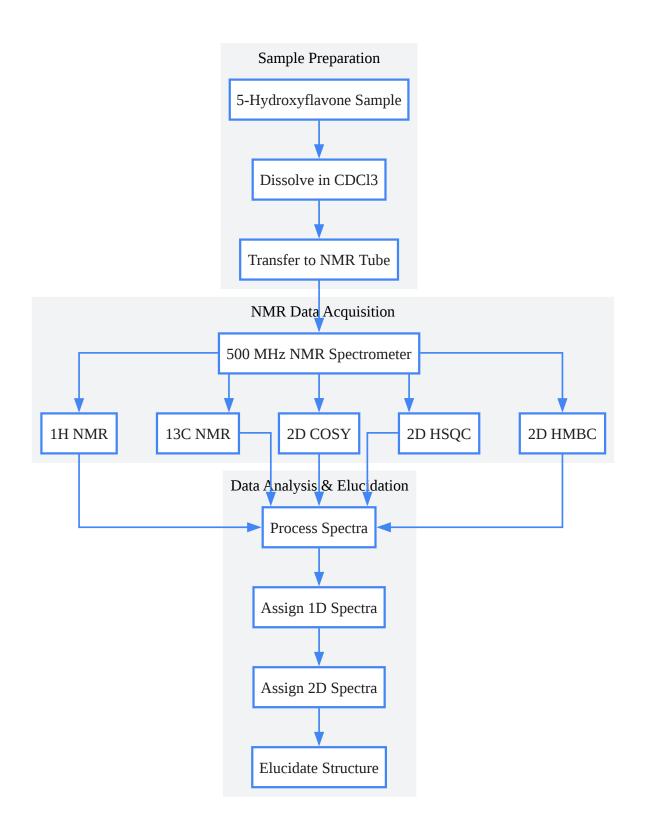
Spectral Width: 12-16 ppm (F2), 200-240 ppm (F1)

Long-range coupling delay (D6): Optimized for 8 Hz

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key correlations observed in the 2D NMR spectra of **5-hydroxyflavone**.





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